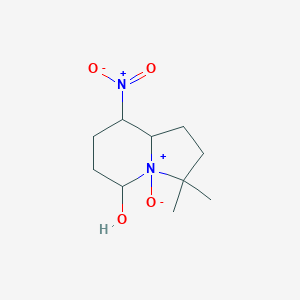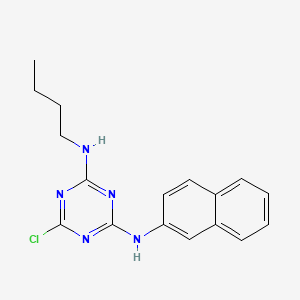![molecular formula C19H20OS2 B14494330 1-[2,4-Bis(phenylsulfanyl)cyclopentyl]ethan-1-one CAS No. 65105-78-4](/img/structure/B14494330.png)
1-[2,4-Bis(phenylsulfanyl)cyclopentyl]ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2,4-Bis(phenylsulfanyl)cyclopentyl]ethan-1-one is an organic compound characterized by the presence of two phenylsulfanyl groups attached to a cyclopentyl ring, which is further connected to an ethanone group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2,4-Bis(phenylsulfanyl)cyclopentyl]ethan-1-one typically involves the following steps:
Formation of the Cyclopentyl Ring: The cyclopentyl ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of Phenylsulfanyl Groups: The phenylsulfanyl groups are introduced via nucleophilic substitution reactions using phenylsulfanyl reagents.
Attachment of the Ethanone Group: The ethanone group is attached through acylation reactions, often using acyl chlorides or anhydrides.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.
化学反応の分析
Types of Reactions
1-[2,4-Bis(phenylsulfanyl)cyclopentyl]ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The phenylsulfanyl groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of the original compound.
科学的研究の応用
1-[2,4-Bis(phenylsulfanyl)cyclopentyl]ethan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-[2,4-Bis(phenylsulfanyl)cyclopentyl]ethan-1-one involves its interaction with molecular targets and pathways. The phenylsulfanyl groups can interact with biological molecules, leading to various effects such as enzyme inhibition or activation. The compound’s structure allows it to participate in redox reactions, influencing cellular processes.
類似化合物との比較
Similar Compounds
1-[2,4-Bis(phenylsulfanyl)cyclohexyl]ethan-1-one: Similar structure but with a cyclohexyl ring instead of a cyclopentyl ring.
1-[2,4-Bis(phenylsulfanyl)cyclopropyl]ethan-1-one: Similar structure but with a cyclopropyl ring.
1-[2,4-Bis(phenylsulfanyl)cyclobutyl]ethan-1-one: Similar structure but with a cyclobutyl ring.
Uniqueness
1-[2,4-Bis(phenylsulfanyl)cyclopentyl]ethan-1-one is unique due to its specific ring size and the positioning of the phenylsulfanyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
65105-78-4 |
|---|---|
分子式 |
C19H20OS2 |
分子量 |
328.5 g/mol |
IUPAC名 |
1-[2,4-bis(phenylsulfanyl)cyclopentyl]ethanone |
InChI |
InChI=1S/C19H20OS2/c1-14(20)18-12-17(21-15-8-4-2-5-9-15)13-19(18)22-16-10-6-3-7-11-16/h2-11,17-19H,12-13H2,1H3 |
InChIキー |
AFIQVPHQXUZYTO-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1CC(CC1SC2=CC=CC=C2)SC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


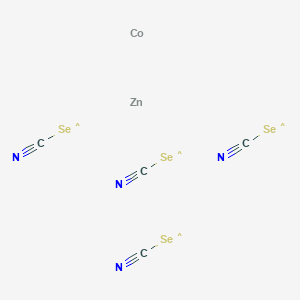
![Ethanaminium, N-(2-hydroxyethyl)-N-[2-[(2-hydroxyethyl)[2-[(2-hydroxyethyl)[2-[(1-oxohexadecyl)oxy]ethyl]amino]ethyl]amino]ethyl]-2-[(2-hydroxyethyl)(1-oxohexadecyl)amino]-N-methyl-, methyl sulfate (salt)](/img/structure/B14494277.png)
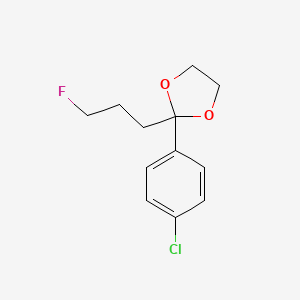

![[4-(Dimethylamino)-2-methylphenyl]ethene-1,1,2-tricarbonitrile](/img/structure/B14494284.png)

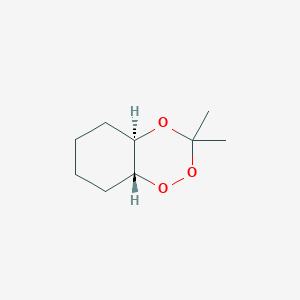
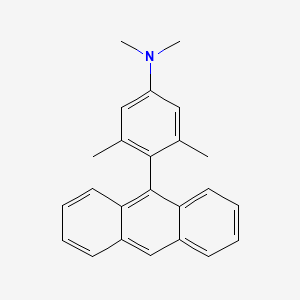

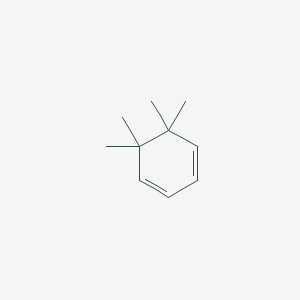
![N~1~,N~2~-Bis[(pyridin-2-yl)methyl]propane-1,2-diamine](/img/structure/B14494310.png)

